molecular formula C18H18Cl2N2O B2929643 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide CAS No. 860610-28-2

4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide

Cat. No.: B2929643
CAS No.: 860610-28-2
M. Wt: 349.26
InChI Key: HOAXPVKANJPWLP-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide is a chemical compound with the molecular formula C18H18Cl2N2O. It is known for its unique structure, which includes a piperidine ring and two chlorine atoms attached to the phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-chloro-2-piperidinophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-piperidinophenyl)benzenecarboxamide: Lacks the additional chlorine atom on the phenyl ring.

    N-(3-chloro-2-piperidinophenyl)benzenecarboxamide: Lacks the chlorine atom on the benzene ring.

    4-chloro-N-(3-chloro-2-piperidinophenyl)benzamide: Similar structure but with a different functional group.

Uniqueness

4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide is unique due to the presence of two chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

IUPAC Name

4-chloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-14-9-7-13(8-10-14)18(23)21-16-6-4-5-15(20)17(16)22-11-2-1-3-12-22/h4-10H,1-3,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAXPVKANJPWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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